3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a thienyl group, a trifluoromethylbenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Attachment of the Trifluoromethylbenzyl Group: This step can involve the reaction of the oxadiazole intermediate with a trifluoromethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzyl Derivatives: Compounds like 3-(Trifluoromethyl)benzylamine have similar functional groups and can be used in similar applications.
Uniqueness
3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its thienyl, trifluoromethylbenzyl, and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F3N3O2S |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)10-4-1-3-9(7-10)8-19-13(22)14-20-12(21-23-14)11-5-2-6-24-11/h1-7H,8H2,(H,19,22) |
InChI Key |
NIXUZEKDSCIIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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